molecular formula C16H16O2 B6397249 2-(4-Ethylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261954-71-5

2-(4-Ethylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6397249
CAS RN: 1261954-71-5
M. Wt: 240.30 g/mol
InChI Key: SDSYWJBZYYDJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-5-methylbenzoic acid (also known as 5-methyl-2-(4-ethylphenyl)benzoic acid) is a monocarboxylic acid with a molecular weight of 202.24 g/mol. It is a white crystalline solid with a melting point of approximately 120-125°C. It is insoluble in water, but soluble in many organic solvents such as ethanol, ethyl acetate, and ethyl ether. This compound has a wide range of applications in the chemical and pharmaceutical industries.

Scientific Research Applications

2-(4-Ethylphenyl)-5-methylbenzoic acid has been used in scientific research to study its biochemical and physiological effects. It has been used as a substrate for the enzyme acetylcholinesterase, which catalyzes the hydrolysis of acetylcholine. It has also been used to study the effects of the compound on the nervous system and its role in the regulation of neurotransmitter release. In addition, it has been used to study the effects of the compound on the cardiovascular system and its role in the regulation of blood pressure.

Mechanism of Action

2-(4-Ethylphenyl)-5-methylbenzoic acid binds to acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. This binding inhibits the enzyme’s activity, resulting in an increase in the concentration of acetylcholine in the synapse. This increase in acetylcholine concentration can lead to increased neurotransmitter release, increased muscle contraction, increased heart rate, and increased blood pressure.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)-5-methylbenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the synapse, resulting in increased neurotransmitter release, increased muscle contraction, increased heart rate, and increased blood pressure. It has also been found to have a protective effect on the nervous system, as it has been found to reduce the damage caused by oxidative stress. In addition, it has been found to have a protective effect on the cardiovascular system, as it has been found to reduce the risk of atherosclerosis and coronary artery disease.

Advantages and Limitations for Lab Experiments

2-(4-Ethylphenyl)-5-methylbenzoic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, its solubility in organic solvents makes it easy to work with in the laboratory. However, it is important to note that this compound can be toxic if ingested, and should be handled with care.

Future Directions

The future research directions for 2-(4-Ethylphenyl)-5-methylbenzoic acid include further investigation into its biochemical and physiological effects, its potential therapeutic applications, and its potential toxicity. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods. Furthermore, further research is needed to develop new methods for the detection and quantification of this compound in biological samples. Finally, further research is needed to explore the potential for the use of this compound as an ingredient in pharmaceutical products.

Synthesis Methods

2-(4-Ethylphenyl)-5-methylbenzoic acid can be synthesized through a variety of methods, including the reaction of 4-ethylphenol with paraformaldehyde in the presence of an acid catalyst, the reaction of 4-ethylphenol with acetic anhydride in the presence of an acid catalyst, and the reaction of 4-ethylphenol with acetyl chloride in the presence of an acid catalyst.

properties

IUPAC Name

2-(4-ethylphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYWJBZYYDJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688973
Record name 4'-Ethyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-71-5
Record name 4'-Ethyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.